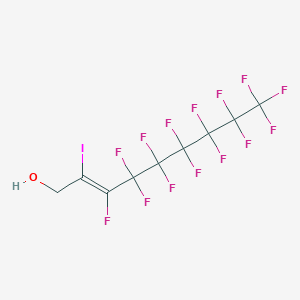
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol is a chemical compound with the molecular formula C9H2F17IO It is characterized by the presence of iodine and a perfluorinated carbon chain, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol typically involves the iodination of a perfluorinated alkene. One common method includes the reaction of perfluoronon-2-en-1-ol with iodine in the presence of a catalyst under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, yielding perfluoronon-2-en-1-ol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) are employed under appropriate conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluoronon-2-en-1-ol.
Substitution: Various substituted perfluoronon-2-en-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce perfluorinated groups into molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol involves its interaction with molecular targets through its iodine and perfluorinated groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1H,1H,2H-perfluoronon-2-en-1-ol: Similar structure but with a bromine atom instead of iodine.
2-Chloro-1H,1H,2H-perfluoronon-2-en-1-ol: Contains a chlorine atom instead of iodine.
2-Fluoro-1H,1H,2H-perfluoronon-2-en-1-ol: Fluorine atom replaces iodine.
Uniqueness
2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Eigenschaften
Molekularformel |
C9H3F14IO |
|---|---|
Molekulargewicht |
520.00 g/mol |
IUPAC-Name |
(E)-3,4,4,5,5,6,6,7,7,8,8,9,9,9-tetradecafluoro-2-iodonon-2-en-1-ol |
InChI |
InChI=1S/C9H3F14IO/c10-3(2(24)1-25)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)23/h25H,1H2/b3-2+ |
InChI-Schlüssel |
JIPGTBFJIYIERY-NSCUHMNNSA-N |
Isomerische SMILES |
C(/C(=C(/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)/I)O |
Kanonische SMILES |
C(C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




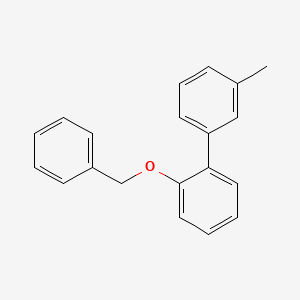
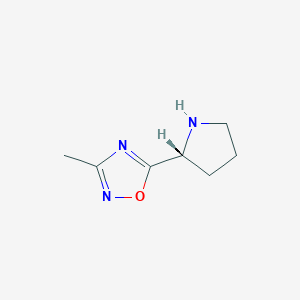
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
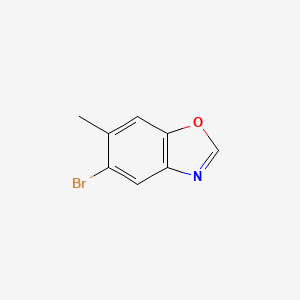

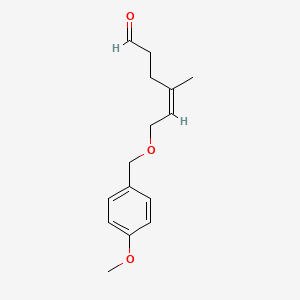


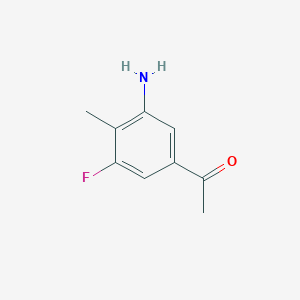
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)
